molecular formula C12H13FN2O B1422642 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- CAS No. 907211-93-2

2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-

Cat. No. B1422642
Key on ui cas rn: 907211-93-2
M. Wt: 220.24 g/mol
InChI Key: DBIDYTWLMPGVFR-UHFFFAOYSA-N
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Patent
US07297704B2

Procedure details

The title compound was prepared by a modification of a published procedure (Brueckner R. et al., European Patent EP 1 424 337 A1 (2004)). To a stirred solution of cyclohexane-1,3-dione (10 g, 0.089 mol) in ethanol (50 mL) and water (150 mL) was added portionwise under nitrogen over 15 minutes 4-fluorophenyl hydrazine hydrochloride (14.5 g, 0.089 mol). After 10 minutes 120 mL of 3:1 (v/v) water/ethanol was added in three portions. Solid sodium acetate (7.2 g) was then added portionwise over 45 minutes. The mixture was stirred for another 30 minutes at room temperature. The brown solid was collected, washed with 2×30 mL of 3:1 (v/v) water/ethanol and water, and dried in vacuo overnight to provide the title compound (16.48 g). MS (ES): [M+H]+ @m/z 221.1.
[Compound]
Name
337 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
water ethanol
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
7.2 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.Cl.[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][NH2:18])=[CH:13][CH:12]=1.O.C(O)C.C([O-])(=O)C.[Na+]>C(O)C.O>[F:10][C:11]1[CH:16]=[CH:15][C:14]([NH:17][NH:18][C:1]2[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH:2]=2)=[CH:13][CH:12]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
337 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
14.5 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
water ethanol
Quantity
120 mL
Type
reactant
Smiles
O.C(C)O
Step Four
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The brown solid was collected
WASH
Type
WASH
Details
washed with 2×30 mL of 3:1 (v/v) water/ethanol and water
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)NNC1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.48 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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